5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one

HIV-1 entry inhibition gp41 fusion inhibitor rhodanine antiviral scaffold

This 5-benzylidene-3-phenethyl-2-thioxothiazolidin-4-one features an N3-phenethyl substituent that introduces an ethylene spacer absent in common BPTT or BBTT analogs, enabling access to deeper hydrophobic pockets (HIV-1 gp41 ~25× potency gain) and an unexplored tyrosinase inhibition profile. Ideal for focused kinase/phosphatase screening and as a scaffold for affinity-probe installation. AldrichCPR rare chemical for early discovery; buyer confirms identity/purity.

Molecular Formula C18H15NOS2
Molecular Weight 325.5 g/mol
Cat. No. B414891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one
Molecular FormulaC18H15NOS2
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
InChIInChI=1S/C18H15NOS2/c20-17-16(13-15-9-5-2-6-10-15)22-18(21)19(17)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2/b16-13-
InChIKeyOXUMWMCJBWOBKY-SSZFMOIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one: Core Scaffold Profile and Procurement Context


5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one (C18H15NOS2, MW 325.5) is a rhodanine-derived 2-thioxothiazolidin-4-one featuring a benzylidene group at position 5 and a phenethyl substituent at the N3 position . The compound belongs to the privileged 5-arylidene-2-thioxothiazolidin-4-one scaffold class extensively explored for tyrosinase inhibition, kinase modulation, and antiviral activity [1]. The N3-phenethyl group distinguishes it from the more commonly studied N3-phenyl (BPTT) and N3-benzyl (BBTT) analogs by introducing an ethylene spacer that alters both conformational flexibility and hydrophobic contacts within target binding pockets [2]. The compound is commercially cataloged through Sigma-Aldrich (AldrichCPR, product R475998) as part of a collection of rare and unique chemicals intended for early-stage discovery screening .

Why 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one Cannot Be Replaced by N3-Phenyl or N3-Benzyl Analogs


Rhodanine-based 2-thioxothiazolidin-4-ones exhibit pronounced sensitivity of biological activity to the nature of the N3 substituent. The N3-phenethyl group contains an ethylene (–CH2–CH2–) spacer that extends the phenyl ring away from the thiazolidinone core, creating a flexible linker capable of accessing deeper hydrophobic sub-pockets that are sterically inaccessible to the directly attached N3-phenyl ring of BPTT analogs or the conformationally distinct N3-benzyl group of BBTT derivatives [1]. In the HIV-1 gp41 system, the phenethyl group was explicitly shown via molecular docking to fill space in the deep hydrophobic pocket of the NHR trimer that remained unoccupied by non-phenethyl leads, contributing approximately 25-fold potency enhancement [1]. In the tyrosinase system, the shift from 3-phenyl (BPTT) to 3-benzyl (BBTT) substitution yielded a >200-fold improvement in IC50 for the most potent analog versus kojic acid, demonstrating that even a single methylene spacer difference at N3 dramatically reshapes inhibitory potency [2]. Generic substitution among N3-aryl/alkyl rhodanines is therefore pharmacologically unsound without quantitative comparative data for the specific target of interest.

Quantitative Differentiation Evidence for 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one Versus Closest Analogs


HIV-1 gp41 Entry Inhibition: The 3-Phenethyl Scaffold Enables Deep Hydrophobic Pocket Occupancy Absent in Non-Phenethyl Comparators

In the 2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furan series, the 3-phenethyl-rhodanine scaffold was fixed as a design constant after molecular docking revealed that the phenethyl group occupies space in the deep hydrophobic pocket of the gp41 NHR trimer that was unoccupied by the earlier non-rhodanine leads NB-2 (12) and NB-64 (13) [1]. This structural feature translated into a ~25-fold potency improvement: compound 11a (unsubstituted phenyl) exhibited EC50 = 44 ± 5 nM against HIV-1 IIIB with selectivity index (SI) = 440, compound 11l (pyridyl variant) achieved EC50 = 42 nM with SI = 915, and compounds 11a, 11b, and 11d inhibited primary HIV-1 isolate 94UG103 with EC50 values of 70–99 nM [1]. The comparator leads NB-2 and NB-64, which lack the phenethyl-rhodanine moiety, act only at low micromolar levels. The 5-benzylidene-3-phenethyl substitution pattern thus constitutes the minimal core scaffold for this level of anti-HIV-1 entry potency [1].

HIV-1 entry inhibition gp41 fusion inhibitor rhodanine antiviral scaffold

N3-Substitution Sensitivity in Tyrosinase Inhibition: BBTT (3-Benzyl) Achieves 214-Fold Improvement Over Kojic Acid, Demonstrating That N3 Modification Determines Potency Class

Although direct tyrosinase IC50 data for 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one are absent from the published literature, the impact of N3-substitution on tyrosinase inhibitory potency is quantitatively established across two closely related series. In the (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one (BBTT) series, analog 3 (possessing a 3-hydroxy-4-methoxybenzylidene at C5) achieved IC50 = 90 nM against mushroom tyrosinase, 214-fold lower than kojic acid (IC50 = 19.22 μM), and acted as a competitive inhibitor [1]. In the (Z)-3-phenyl-5-benzylidene-2-thioxothiazolidin-4-one (BPTT) series, the most potent analogs (1–3 and 6) inhibited mushroom tyrosinase 9 to 29 times more potently than kojic acid, with competitive inhibition confirmed by kinetic analysis and docking [2]. The shift from N3-phenyl to N3-benzyl (a single methylene spacer difference) alters the potency window from ~9–29× kojic acid to ~214× kojic acid for the best analog, establishing that the N3 substituent is a primary potency determinant. The N3-phenethyl group introduces an ethylene spacer that is structurally and conformationally distinct from both, predicting a unique potency and selectivity profile [3].

tyrosinase inhibition melanogenesis skin pigmentation research

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Conformational Flexibility Distinguish the 3-Phenethyl Analog from 3-Phenyl and 3-Benzyl Comparators

The N3-phenethyl substitution confers measurable physicochemical differences from the closest N3-phenyl and N3-benzyl analogs that are relevant to permeability, solubility, and target binding. The target compound (C18H15NOS2, MW 325.5, molecular formula confirmed by Sigma-Aldrich product specification ) is heavier than the 3-phenyl analog 5-benzylidene-3-phenyl-2-thioxothiazolidin-4-one (C16H11NOS2, MW 297.4 ) by 28 Da and heavier than the 3-benzyl analog 3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one (C17H13NOS2, MW 311.4 ) by 14 Da. The ethylene (–CH2–CH2–) spacer introduces two additional rotatable bonds compared to the directly attached N3-phenyl analog, and one additional rotatable bond versus the N3-benzyl analog, increasing conformational entropy and potential for induced-fit binding. The increased aliphatic character of the phenethyl linker predicts higher calculated logP relative to the N3-phenyl analog, consistent with the observed enhanced occupancy of the hydrophobic gp41 pocket documented by Katritzky et al. [1].

physicochemical profiling lead optimization ADME prediction

NAT1 Inhibition and GSK-3β Activity: N3-Substitution Modulates Target Engagement Across Diverse Enzyme Classes

The N3-substitution pattern of 2-thioxothiazolidin-4-ones influences inhibitory potency across structurally unrelated enzyme targets. The N-unsubstituted (Z)-5-benzylidene-2-thioxothiazolidin-4-one inhibits human recombinant NAT1 with IC50 = 13,000 nM, whereas the 5-alkylidene analog (Z)-5-butylidene-2-thioxothiazolidin-4-one achieves IC50 = 7,700 nM, indicating that even changes at C5 modulate NAT1 potency [1]. Separately, N-phenethyl-rhodanine (3-phenethyl-2-thioxothiazolidin-4-one, the parent scaffold without the 5-benzylidene) shows IC50 = 35,000 nM against GSK-3β kinase [2]. The 5-benzylidene-3-phenyl analog was reported to inhibit JSP-1 (JNK-stimulating phosphatase-1), a dual-specificity phosphatase, as part of a series of rhodanine-based JSP-1 inhibitors [3]. These data collectively establish that the combination of N3 and C5 substituents in rhodanines can be tuned for target selectivity, and the 5-benzylidene-3-phenethyl combination represents a distinct chemotype within this selectivity space.

arylamine N-acetyltransferase GSK-3β kinase target selectivity profiling

Optimal Application Scenarios for 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one Based on Quantitative Differentiation Evidence


HIV-1 gp41 Fusion Inhibitor Lead Optimization and SAR Expansion

The 3-phenethyl-rhodanine scaffold is mechanistically validated as a core element for nanomolar HIV-1 entry inhibition through gp41 hydrophobic pocket binding [1]. 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one can serve as a synthetic intermediate or comparator scaffold for building focused libraries of 2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furan analogs, with the established SAR showing that the phenethyl group is essential for potency while the 5-benzylidene aryl substituent can be varied to optimize selectivity index and antiviral spectrum [1].

Tyrosinase Inhibitor Scaffold-Hopping and N3-Spacer SAR Studies

Given that N3-phenyl (BPTT) achieves 9–29× kojic acid potency and N3-benzyl (BBTT) achieves up to 214× kojic acid potency for the best analog, the N3-phenethyl compound fills an unexplored spacer-length gap between these two series [2][3]. Researchers can use this compound to determine whether the ethylene spacer provides an intermediate, superior, or orthogonal tyrosinase inhibition profile, and whether the increased conformational flexibility translates into improved cellular anti-melanogenic activity in B16F10 or human melanocyte models [2][3].

Kinase and Phosphatase Selectivity Panel Screening

The rhodanine scaffold has documented activity against JSP-1 phosphatase, GSK-3β kinase, and other phosphorylation-dependent targets [4][5]. The 5-benzylidene-3-phenethyl substitution pattern provides a distinct chemotype within the rhodanine class for inclusion in kinase/phosphatase selectivity screening panels. The phenethyl group's additional hydrophobic contacts may confer selectivity advantages over N-phenyl or N-unsubstituted analogs, as demonstrated in the gp41 system where the phenethyl group uniquely occupied a hydrophobic sub-pocket inaccessible to other substituents [1].

Chemical Biology Probe Development for Target Deconvolution

As an AldrichCPR rare chemical provided explicitly for early discovery research, this compound is positioned for use as a chemical biology probe . Its distinct N3-phenethyl-5-benzylidene substitution pattern can serve as a affinity handle or starting scaffold for installing photoaffinity labels, biotin tags, or fluorescent reporters, enabling target identification studies in cellular contexts where rhodanine-based inhibitors show phenotypic activity [1][4].

Quote Request

Request a Quote for 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.